molecular formula C20H20ClN3O3S B2408098 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034463-95-9

2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2408098
CAS No.: 2034463-95-9
M. Wt: 417.91
InChI Key: DRVYWENWQRDLMQ-UHFFFAOYSA-N
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Description

2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-23-11-15(10-22-23)18-13-24(12-14-5-3-4-6-17(14)18)28(25,26)16-7-8-20(27-2)19(21)9-16/h3-11,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVYWENWQRDLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (referred to as Compound A) is a synthetic derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are recognized for their significant biological activities, including antitumor, antimicrobial, and neuroprotective effects. The structural diversity within this class allows for the modification of biological properties through specific substitutions on the isoquinoline core .

Antitumor Activity

Compound A has demonstrated promising antitumor activity in various studies. Research indicates that derivatives of THIQ can inhibit specific kinases involved in cancer progression. For instance, molecular modeling studies have shown that certain pyrazole derivatives exhibit high inhibitory activity against RET kinase, a target in cancer therapy . The incorporation of a sulfonyl group in Compound A may enhance its binding affinity to such targets.

Antimicrobial Activity

The antimicrobial potential of tetrahydroisoquinoline derivatives has been well-documented. Studies have shown that modifications on the phenyl ring can influence the compound's efficacy against bacterial strains. In particular, the presence of halogen substituents has been correlated with increased activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications affect biological activity:

Substituent Effect on Activity
3-Chloro groupEnhances binding affinity
4-Methoxy groupImproves solubility and bioavailability
Sulfonyl moietyIncreases interaction with target enzymes
Pyrazole ringContributes to selective inhibition

These findings suggest that careful selection of substituents can optimize the pharmacological profile of Compound A.

Case Studies and Research Findings

  • Molecular Docking Studies : Docking simulations have indicated that Compound A interacts favorably with RET kinase, displaying binding energies comparable to known inhibitors. This suggests potential as a therapeutic agent in oncology .
  • In Vitro Studies : In vitro assays conducted on various cancer cell lines demonstrated that Compound A exhibits cytotoxic effects at micromolar concentrations, with IC50 values indicating significant potency .
  • Antimicrobial Testing : The compound was tested against multiple bacterial strains, showing notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

The biological activity of this compound has been investigated in various studies, revealing several key mechanisms:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown efficacy against Mycobacterium smegmatis with inhibition zones ranging from 12 to 16 mm depending on structural modifications .

Anticancer Activity

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. It may induce apoptosis in cancer cells by disrupting metabolic pathways critical for cell survival.

Enzyme Inhibition

The sulfonamide group in the compound acts as a competitive inhibitor for certain enzymes, potentially offering therapeutic benefits in conditions where enzyme regulation is crucial.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Antibiotic Development : Due to its antimicrobial properties, it can serve as a lead compound for developing new antibiotics.
  • Cancer Therapy : Its anticancer properties warrant further investigation for use in targeted cancer therapies.
  • Inflammatory Diseases : The compound may also have applications in treating inflammatory diseases due to its ability to modulate immune responses.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • A study demonstrated that sulfonamide derivatives significantly inhibited the growth of resistant bacterial strains .
  • Another investigation revealed that certain pyrazole-containing compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .

Preparation Methods

Preparation of 4-(1-Methyl-1H-Pyrazol-4-yl)-3,4-Dihydroisoquinoline

Reaction Sequence :

  • Condensation : React 4-(1-methyl-1H-pyrazol-4-yl)benzylamine with an aromatic aldehyde (e.g., benzaldehyde) to form an imine.
  • Reduction : Reduce the imine to a secondary amine using NaBH₄.
  • Acylation : Treat the amine with a substituted benzoic acid to form a benzamide intermediate.
  • Cyclization : Perform Bischler-Napieralski cyclization using POCl₃ or polyphosphoric acid (PPA) to yield 3,4-dihydroisoquinoline.
  • Reduction : Hydrogenate the dihydroisoquinoline to tetrahydroisoquinoline using Pd/C or catalytic hydrogenation.

Key Data :

Step Reagents/Conditions Yield Reference
Imine formation Benzaldehyde, EtOH, reflux 85%
Reduction NaBH₄, MeOH, 0°C to RT 90%
Acylation Substituted benzoic acid, DCC, DMAP 75–80%
Cyclization POCl₃, 110°C, 4 h 68%
Reduction H₂, Pd/C, EtOAc 95%

N-Sulfonylation of the Tetrahydroisoquinoline

The sulfonyl group is introduced via reaction of the tetrahydroisoquinoline’s secondary amine with 3-chloro-4-methoxybenzenesulfonyl chloride . This step is analogous to N-sulfonylation methods reported for related tetrahydroisoquinoline derivatives.

Sulfonation Procedure

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or THF.
  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.
  • Temperature : 0°C to room temperature.
  • Catalyst : Preyssler heteropolyacid (eco-friendly alternative).

Mechanism :
The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Optimization Insights :

  • Using Preyssler catalyst increases yield (35–91%) under mild conditions compared to traditional bases.
  • Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.

Data Table :

Parameter Value Reference
Sulfonyl chloride 3-Chloro-4-methoxybenzenesulfonyl chloride
Solvent DCM
Base TEA (2.5 equiv)
Catalyst Preyssler heteropolyacid (0.1 equiv)
Yield 86%

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

MCRs involving aldehydes, amines, and pyrazole derivatives offer a one-pot route to assemble the core structure. For example, Ugi-azide reactions have been employed for pyrazoloquinoline synthesis.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

The Bischler-Napieralski reaction may yield regioisomers depending on the substituents’ electronic effects. Electron-donating groups (e.g., methoxy) ortho to the amide carbonyl direct cyclization to the desired position.

Sulfonylation Side Reactions

Competitive O-sulfonylation or over-sulfonylation is mitigated by:

  • Using bulky bases (e.g., TEA) to favor N-sulfonylation.
  • Maintaining low temperatures (0–5°C) during reagent addition.

Q & A

Q. What are the standard synthetic protocols for preparing 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : A common approach involves sulfonylation and cyclization steps. For example, refluxing intermediates (e.g., 3-chloro-4-methoxyphenylsulfonyl chloride) with pyrazole derivatives in xylene under inert conditions, followed by purification via recrystallization (methanol is typical) . Alternative routes may employ hydrogenation of quinazolinone precursors, as seen in analogous sulfonyl-containing heterocycles . Optimization of reaction time (25–30 hours) and stoichiometric ratios (e.g., 1:1.4 molar ratio of substrate to chloranil) is critical for yield improvement.

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting intensity data with a CCD detector.
  • Solving the phase problem via direct methods (SHELXS/SHELXD) and refining with SHELXL, accounting for disorder in the tetrahydroisoquinoline ring .
  • Validating the structure using R-factor convergence and Hirshfeld surface analysis.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and pyrazole groups). DEPT-135 and 2D-COSY resolve overlapping signals in the tetrahydroisoquinoline core.
  • MS : High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways.
  • FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N/C=C in pyrazole) confirm functional groups.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during sulfonylation?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and selectivity.
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation while suppressing hydrolysis.
  • Temperature Gradients : Lower temperatures (e.g., 0–25°C) may reduce side reactions like over-sulfonation.
  • In-line Monitoring : Employ HPLC or LC-MS to track intermediates and adjust stoichiometry dynamically .

Q. What experimental design principles apply to studying this compound’s environmental fate?

  • Methodological Answer : Follow frameworks like INCHEMBIOL’s long-term environmental studies :
  • Partitioning Studies : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) to assess mobility.
  • Biotic/Abiotic Degradation : Use OECD 301/302 guidelines for aerobic biodegradation and hydrolytic stability (pH 4–9, 25–50°C).
  • Ecotoxicity Assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) via tiered exposure experiments .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Cross-validate datasets using public repositories (e.g., PubChem BioAssay) and apply QSAR models to identify structural determinants of activity.
  • Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., NIH/NCATS protocols) to rule out batch variability.
  • Mechanistic Studies : Use CRISPR-edited cell lines or knockout models to isolate target pathways (e.g., kinase inhibition) .

Q. What strategies are effective for evaluating this compound’s antioxidant capacity in vitro?

  • Methodological Answer : Adopt methodologies from phenolic compound analyses :
  • DPPH/ABTS Assays : Quantify radical scavenging activity (IC₅₀ values) with trolox equivalents.
  • FRAP : Measure Fe³+ reduction capacity at 593 nm.
  • Cellular Models : Use HepG2 or RAW 264.7 cells to assess ROS suppression via fluorescence probes (e.g., DCFH-DA).

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